molecular formula C14H18N2O2S B2764893 (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide CAS No. 1281693-41-1

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2764893
CAS RN: 1281693-41-1
M. Wt: 278.37
InChI Key: GDVBBTQDTSUQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide compounds and is commonly referred to as CESF.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds structurally related to "(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide" have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies revealed the potential of such compounds in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

  • Endothelin Antagonists : Research on biphenylsulfonamide endothelin antagonists, including compounds with structural similarities to the query chemical, has led to the identification of novel series of endothelin-A (ETA) selective antagonists. These compounds have shown promise in improving binding and functional activity, highlighting their potential in cardiovascular disease treatment (Murugesan et al., 1998).

  • Cancer Research : Celecoxib derivatives, including sulfonamide compounds, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed potential therapeutic benefits without causing significant tissue damage, indicating their potential in cancer therapy (Küçükgüzel et al., 2013).

Organic Synthesis Applications

  • Synthesis of Benzonitriles : A novel and convenient synthesis method using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of various benzonitriles has been developed. This method demonstrates the versatility of sulfonamide compounds in facilitating the synthesis of pharmaceutically relevant intermediates (Anbarasan, Neumann, & Beller, 2011).

Material Science Applications

  • Nonlinear Optics : Ethyl-substituted stilbazolium derivatives, including those related to sulfonamide structures, have been prepared and evaluated for their second-order nonlinear optical properties. These compounds have shown increased solubility in organic solvents and potent nonlinear optical activity, underscoring their potential in optical and photonic applications (Okada et al., 2003).

properties

IUPAC Name

(E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-16(11-4-10-15)19(17,18)12-9-14-7-5-13(2)6-8-14/h5-9,12H,3-4,11H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBBTQDTSUQDN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethene-1-sulfonamide

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